Cas no 578-67-6 (5-Hydroxyquinoline)

5-Hydroxyquinoline is a heterocyclic organic compound with the molecular formula C9H7NO, featuring a hydroxyl group at the 5-position of the quinoline ring. This structural motif imparts unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its chelating ability and electron-rich aromatic system enable its use in coordination chemistry and as a precursor for bioactive molecules. The compound exhibits moderate solubility in polar solvents, facilitating its incorporation into various reaction schemes. Its stability under standard conditions and well-characterized reactivity profile make it a reliable building block for the development of quinolone derivatives, antimicrobial agents, and fluorescent probes.
5-Hydroxyquinoline structure
5-Hydroxyquinoline structure
Product Name:5-Hydroxyquinoline
CAS No:578-67-6
MF:C9H7NO
MW:145.157982110977
MDL:MFCD00006792
CID:38451
PubChem ID:24847876
Update Time:2025-05-27

5-Hydroxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-Hydroxyquinoline
    • 5-Quinolinol
    • 5-HYDROXYQUINOLINE,PALE BROWN SOLID
    • 1H-Quinolin-5-one
    • 5-hydroxy-quinoline
    • Chinolin-5-ol
    • QUINOLIN-5-OL
    • 5-Chinolinol
    • GYESAYHWISMZOK-UHFFFAOYSA-N
    • 5-HYDROXYQUINOLINE (5-QUINOLINOL)
    • quinolin-5-one
    • 5-hyroxyquinoline
    • 5-Hydroxy quinoline
    • NSC405729
    • PubChem12784
    • KSC270E5P
    • CT
    • BDBM50182407
    • EINECS 209-428-4
    • SB67580
    • AS-16058
    • 5-Quinolinol, 99%
    • PJ4M78J3XW
    • Q0059
    • CHEBI:48993
    • DTXSID60870625
    • AM20070165
    • SCHEMBL113967
    • SCHEMBL1551082
    • CHEMBL589127
    • AKOS001425613
    • 5Q0
    • UNII-PJ4M78J3XW
    • 578-67-6
    • Z235363063
    • CCRIS-4330
    • FT-0620497
    • HYDROXYQUINOLINE, 5-
    • 5-21-03-00240 (Beilstein Handbook Reference)
    • EN300-28282
    • NSC-405729
    • BRN 0114514
    • HY-32100
    • NSC 405729
    • Q27121427
    • A26231
    • L-Carnithine Tartrate
    • NS00042472
    • CCRIS 4330
    • AC-5221
    • CS-W008754
    • Q26841198
    • AO-801/41077389
    • MFCD00006792
    • BBL100329
    • STL553963
    • quinoline, 5-hydroxy-
    • 5-Quinolinol; 5-Hydroxyquinoline; NSC 405729;
    • ALBB-021972
    • MDL: MFCD00006792
    • Inchi: 1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H
    • InChI Key: GYESAYHWISMZOK-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2C1=CC=CN=2
    • BRN: 0114514

Computed Properties

  • Exact Mass: 145.05300
  • Monoisotopic Mass: 145.052763847 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • Molecular Weight: 145.16
  • XLogP3: 2.3
  • Topological Polar Surface Area: 33.1

Experimental Properties

  • Color/Form: Light-red to Brown Solid
  • Density: 1.1555 (rough estimate)
  • Melting Point: 223-226 °C (lit.)
  • Boiling Point: 312.9°C at 760 mmHg
  • Flash Point: 201.7°C
  • Refractive Index: 1.4500 (estimate)
  • PSA: 33.12000
  • LogP: 1.94040
  • FEMA: 2680

5-Hydroxyquinoline Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:VC4100000
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38

5-Hydroxyquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Hydroxyquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
128791-1G
5-Hydroxyquinoline
578-67-6
1g
¥645.39 2023-12-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H811471-25g
5-Hydroxyquinoline
578-67-6 98%
25g
1,620.00 2021-05-17
TRC
H939950-250mg
5-Hydroxyquinoline
578-67-6
250mg
$ 59.00 2023-09-07
TRC
H939950-1g
5-Hydroxyquinoline
578-67-6
1g
$110.00 2023-05-18
TRC
H939950-2g
5-Hydroxyquinoline
578-67-6
2g
$196.00 2023-05-18
TRC
H939950-5g
5-Hydroxyquinoline
578-67-6
5g
$ 310.00 2022-06-04
TRC
H939950-10g
5-Hydroxyquinoline
578-67-6
10g
$620.00 2023-05-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021133-10g
5-Hydroxyquinoline
578-67-6 ≥97%
10g
¥282.00 2025-04-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011989-1g
5-Hydroxyquinoline
578-67-6 98%
1g
¥37 2024-05-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011989-5g
5-Hydroxyquinoline
578-67-6 98%
5g
¥120 2024-05-22

5-Hydroxyquinoline Production Method

5-Hydroxyquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:578-67-6)5-Hydroxyquinoline
Order Number:A26231
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):302.0
Email:sales@amadischem.com

5-Hydroxyquinoline Related Literature

Additional information on 5-Hydroxyquinoline

Recent Advances in the Study of 5-Hydroxyquinoline (CAS: 578-67-6) in Chemical Biology and Pharmaceutical Research

5-Hydroxyquinoline (CAS: 578-67-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a key scaffold in drug discovery, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief synthesizes the latest findings on 5-Hydroxyquinoline, highlighting its mechanisms of action, structural modifications, and emerging applications in biomedicine.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Hydroxyquinoline derivatives exhibit potent antibacterial activity against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli. The researchers identified that the hydroxyl group at the 5-position plays a critical role in enhancing membrane permeability and disrupting bacterial biofilms. Molecular docking studies further revealed that these derivatives target essential bacterial enzymes, such as DNA gyrase, providing a structural basis for future drug design.

In the context of cancer research, 5-Hydroxyquinoline has shown promise as a metal-chelating agent capable of inducing oxidative stress in tumor cells. A recent Nature Communications article (2024) reported that copper(II) complexes of 5-Hydroxyquinoline selectively accumulate in cancer cells, triggering apoptosis via mitochondrial dysfunction. This finding opens new avenues for developing targeted therapies, particularly for cancers with high copper metabolism, such as glioblastoma and breast cancer.

Structural optimization of 5-Hydroxyquinoline has been a focus of several synthetic chemistry efforts. Researchers have developed novel C-2 and C-8 substituted analogs with improved pharmacokinetic profiles, as detailed in a 2024 European Journal of Medicinal Chemistry paper. These modifications have enhanced the compound's bioavailability while maintaining its core pharmacological activity, addressing previous limitations in clinical translation.

The compound's anti-inflammatory properties have also gained attention, with recent work in ACS Chemical Biology (2023) demonstrating its ability to modulate NF-κB signaling pathways. This mechanism suggests potential applications in treating chronic inflammatory diseases, though further in vivo validation is required. Importantly, structure-activity relationship (SAR) studies have begun to elucidate the molecular determinants of this activity, guiding the design of more selective derivatives.

From a safety perspective, recent toxicological assessments of 5-Hydroxyquinoline derivatives have provided crucial data for preclinical development. A 2024 study in Chemical Research in Toxicology established preliminary safety profiles for several lead compounds, identifying metabolic pathways and potential drug-drug interactions that will inform future clinical studies.

In conclusion, 5-Hydroxyquinoline (578-67-6) represents a multifaceted pharmacophore with growing importance in medicinal chemistry. Current research underscores its potential across multiple therapeutic areas while highlighting the need for continued investigation into its structure-activity relationships and mechanism elucidation. The compound's versatility and the recent advances in its structural optimization position it as a promising candidate for the development of novel therapeutic agents in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:578-67-6)5-Hydroxyquinoline
A26231
Purity:99%
Quantity:100g
Price ($):302.0
Email